![molecular formula C23H24N2O2S B7478366 N-{3-[benzyl(methyl)amino]propyl}-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7478366.png)
N-{3-[benzyl(methyl)amino]propyl}-4H-thieno[3,2-c]chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[benzyl(methyl)amino]propyl}-4H-thieno[3,2-c]chromene-2-carboxamide is a complex organic compound that belongs to the class of thienochromenes This compound is characterized by its unique structure, which includes a thieno[3,2-c]chromene core, a benzyl(methyl)amino group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[benzyl(methyl)amino]propyl}-4H-thieno[3,2-c]chromene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-c]chromene Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a chromene derivative under acidic conditions.
Introduction of the Benzyl(methyl)amino Group: This step involves the alkylation of the intermediate product with benzyl chloride and methylamine in the presence of a base, such as sodium hydride.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate product with a carboxylic acid derivative, such as an acid chloride, in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[benzyl(methyl)amino]propyl}-4H-thieno[3,2-c]chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl(methyl)amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of oxidized derivatives, such as sulfoxides or sulfones.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted derivatives, such as N-alkylated products.
Scientific Research Applications
N-{3-[benzyl(methyl)amino]propyl}-4H-thieno[3,2-c]chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-{3-[benzyl(methyl)amino]propyl}-4H-thieno[3,2-c]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[benzyl(methyl)amino]propyl}-4H-thieno[3,2-c]chromene-2-carboxamide can be compared with other thienochromene derivatives, such as:
- N-{3-[benzyl(methyl)amino]propyl}-4H-thieno[3,2-c]chromene-2-carboxylate
- N-{3-[benzyl(methyl)amino]propyl}-4H-thieno[3,2-c]chromene-2-sulfonamide
Uniqueness
- The unique structure of this compound, particularly the presence of the carboxamide group, distinguishes it from other similar compounds. This structural feature may contribute to its unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-[benzyl(methyl)amino]propyl]-4H-thieno[3,2-c]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-25(15-17-8-3-2-4-9-17)13-7-12-24-23(26)21-14-18-16-27-20-11-6-5-10-19(20)22(18)28-21/h2-6,8-11,14H,7,12-13,15-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQQFVUDMFANSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1=CC2=C(S1)C3=CC=CC=C3OC2)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
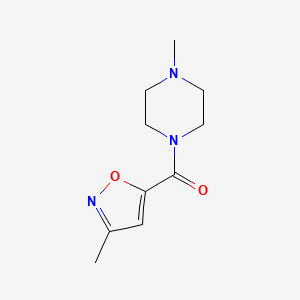
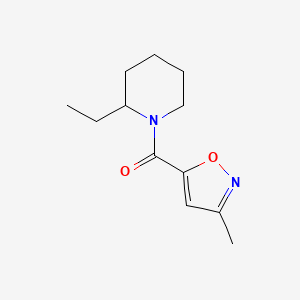
![2-[(4-benzhydrylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B7478316.png)
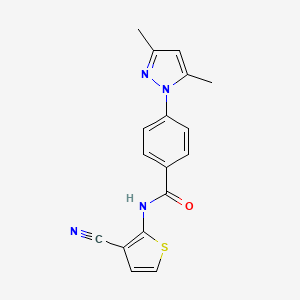

![3-(2-fluorophenyl)-1-methyl-N-(2-methylcyclohexyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478331.png)
![N-(4-ethylbenzyl)-11-oxo-2,3,4,11-tetrahydro-1H-pyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B7478346.png)
![5-(2-Hydroxy-5-methylbenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B7478353.png)
![2-[[5-[(4-chloro-3-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7478374.png)
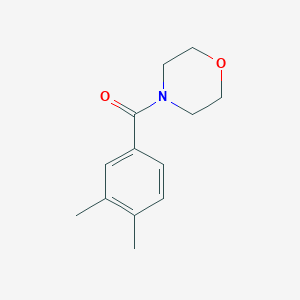
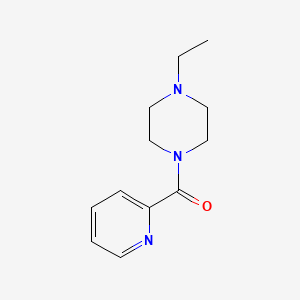
![2-[[2-[4-(4-methylphenyl)-2-pyridin-3-yl-1,3-thiazol-5-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7478387.png)
![N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-2-furamide](/img/structure/B7478389.png)
![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B7478392.png)
